molecular formula C18H20N6O B6458769 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2549006-82-6

8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B6458769
CAS RN: 2549006-82-6
M. Wt: 336.4 g/mol
InChI Key: XOJQHFNZSWWSDF-UHFFFAOYSA-N
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Description

The compound “8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one” is a type of pyrido[2,3-d]pyrimidin-7-one . Pyrido[2,3-d]pyrimidin-7-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidin-7-one core . The empirical formula for this compound is C24H29N7O2 . The molecular weight is 447.53 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

This compound is a yellow to orange powder . The solubility of this compound in aqueous media decreases over the range pH 4.3 to pH 9.0 from greater than 0.7 mg/mL to less than 0.002 mg/mL . At or below pH 4, this compound behaves like a high-solubility compound . Above pH 4, the solubility of the drug substance reduces significantly . The partition coefficient (1-octanol/water) at pH 7.4 is 0.99 .

Scientific Research Applications

Anti-Breast-Cancer Activity

This compound has been used in the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which have shown significant anti-breast-cancer activity . These derivatives have demonstrated antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

CDK4/6 Inhibitors

The compound is a key component of selective CDK4/6 inhibitors like ribociclib and palbociclib . These inhibitors have been employed in the clinic for the treatment of estrogen receptor positive (ER+) breast cancer . They have significantly improved the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone in ER+ advanced breast cancer .

Antimicrobial Activity

Pyrido [2,3-d]pyrimidines, a class of compounds to which this compound belongs, have shown antimicrobial activity . This makes them valuable in the development of new antimicrobial agents .

Anti-Inflammatory and Analgesic Activity

Compounds of the pyrido [2,3-d]pyrimidines class also exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .

Hypotensive Activity

Pyrido [2,3-d]pyrimidines have demonstrated hypotensive activity , indicating their potential use in the management of high blood pressure .

Antihistaminic Activity

These compounds have also shown antihistaminic activity , suggesting their potential use in the treatment of allergic reactions .

Future Directions

The number of references containing compounds of general structure 2 have increased almost exponentially in the last 10 years . This suggests that there is ongoing interest in the development and study of these compounds. Future research may focus on further exploring the biological activity of these compounds, developing new methods of synthesis, and investigating their potential use in the treatment of various diseases .

properties

IUPAC Name

8-cyclopentyl-5-methyl-2-(pyrazin-2-ylmethylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-8-16(25)24(14-4-2-3-5-14)17-15(12)11-22-18(23-17)21-10-13-9-19-6-7-20-13/h6-9,11,14H,2-5,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJQHFNZSWWSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NCC3=NC=CN=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

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